molecular formula C22H27N5O3S2 B14877740 3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide

3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide

Cat. No.: B14877740
M. Wt: 473.6 g/mol
InChI Key: KSWWUXCFBGVPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, a morpholinoethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thiophene ring is attached via a thioether linkage, which can be achieved through a nucleophilic substitution reaction involving a thiol and a suitable leaving group.

    Morpholinoethyl Group Introduction: The morpholinoethyl group can be introduced via an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group in the amide linkage.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with altered triazole or amide functionalities.

    Substitution: Substituted derivatives with new functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding:

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.

    Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring and methoxyphenyl group may play key roles in binding to these targets, while the morpholinoethyl group could enhance solubility and bioavailability. The thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide
  • 3-((3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide
  • 3-((3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide

Uniqueness

The unique combination of functional groups in 3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide, particularly the methoxyphenyl and morpholinoethyl groups, distinguishes it from similar compounds. These groups may confer unique binding properties, solubility, and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C22H27N5O3S2/c1-29-17-6-4-16(5-7-17)21-24-22(26-25-21)32-19(18-3-2-14-31-18)15-20(28)23-8-9-27-10-12-30-13-11-27/h2-7,14,19H,8-13,15H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

KSWWUXCFBGVPHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCN3CCOCC3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.